5-Hexyl-3-methyl-2-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-methyl-2-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a hexyl group, a methyl group, and a phenyl group Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-methyl-2-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans. This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed to introduce the phenyl group onto the furan ring . The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3-methyl-2-phenylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as halogens, nitro compounds, and alkylating agents.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Dihydrofuran, tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.
Scientific Research Applications
5-Hexyl-3-methyl-2-phenylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-methyl-2-phenylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Lacks the hexyl and methyl substituents, making it less hydrophobic and potentially less bioactive.
3-Methylfuran: Lacks the phenyl and hexyl substituents, resulting in different chemical and biological properties.
5-Hexylfuran:
Uniqueness
5-Hexyl-3-methyl-2-phenylfuran is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the hexyl group increases its hydrophobicity, while the phenyl group enhances its potential for π-π interactions. The methyl group can influence its reactivity and stability. These features make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
89932-18-3 |
---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
5-hexyl-3-methyl-2-phenylfuran |
InChI |
InChI=1S/C17H22O/c1-3-4-5-9-12-16-13-14(2)17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
InChI Key |
CRHLPPCBRVHIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.